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Abstract

Amiselimod Hydrochloride (MT-1303) is a next-generation, orally administered, selective
sphingosine-1-phosphate 1 (S1P1) receptor modulator developed for the treatment of
autoimmune diseases.[1][2] As a prodrug, Amiselimod undergoes metabolic activation to form
its pharmacologically active metabolite, Amiselimod phosphate ((S)-amiselimod phosphate or
MT-1303-P).[3] This active metabolite is a potent agonist of the S1P1 receptor, leading to the
sequestration of lymphocytes in secondary lymphoid organs and thereby preventing their
infiltration into sites of inflammation.[1][4] This technical guide provides an in-depth overview of
the formation of Amiselimod's active metabolite, its pharmacokinetic profile, and the
experimental methodologies used to characterize these processes.

Metabolic Activation of Amiselimod

Amiselimod is converted to its active phosphate metabolite in vivo.[3] This bioactivation is a
critical step for its therapeutic efficacy.

¢ Reaction: Phosphorylation

e Enzymes: The conversion of Amiselimod to Amiselimod-P is catalyzed by sphingosine
kinases (SPHKSs).[3]
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o Metabolite: The active metabolite is (S)-amiselimod phosphate (amiselimod-P).[3]

This phosphorylation process is analogous to that of fingolimod, another S1P receptor
modulator.[3] However, studies have shown that the conversion of Amiselimod to its active form
is slower than that of fingolimod.[3]
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Caption: Metabolic activation of Amiselimod.

Pharmacokinetics of Amiselimod and its Active
Metabolite

The pharmacokinetic profiles of both Amiselimod and its active metabolite, Amiselimod-P, have
been characterized in healthy human subjects. Both compounds exhibit a long elimination half-
life.[3][5]

Table 1: Pharmacokinetic Parameters in Healthy
Subjects
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Parameter Amiselimod Amiselimod-P Reference(s)
Tmax (median) 11-12 hours 10 hours [51[6]
Half-life (t%2) 386-451 hours 376-404 hours [31[7]

Plasma Abundance

Most abundant
metabolite (42.6% of
total radioactivity
AUC)

[7](8]

Data compiled from single and multiple-dose studies.

Excretion and Further Metabolism

A mass balance study using radiolabeled [14C]-MT-1303 has elucidated the excretion

pathways of Amiselimod and its metabolites.[7][9]

o Primary Excretion Routes: The majority of the administered dose is excreted in the feces,

with a smaller portion eliminated in the urine.[7][10]

o Fecal Excretion: The parent drug, Amiselimod, is the major component found in feces.[7][8]

» Urinary Excretion: The primary component in urine is a metabolite designated as HU4.[7][8]
The excretion of both Amiselimod and Amiselimod-P via the kidneys is low.[3][7]

Table 2: Excretion of Radioactivity after a Single Oral

Dose of [14C]-MT-1303

Excretion Route

Cumulative Excretion (%
of Administered Reference(s)
Radioactivity)

Urine 35.32% [7119]
Feces 55.84% [7119]
Total Recovery 91.16% (by Day 57) [71[10]
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Experimental Protocols
Human Mass Balance Study

This study aimed to determine the absorption, metabolism, and excretion of Amiselimod.[7]

o Study Design: A single oral dose of 0.4 mg of [14C]-MT-1303 was administered to healthy
male subjects.[7][8]

o Sample Collection: Plasma, urine, and feces were collected over a period of 57 days.[7]

e Analysis: Radioactivity in the collected samples was measured to determine the routes and
rates of excretion. Metabolite profiling was conducted to identify the major metabolites in
plasma, urine, and feces.[9]
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Caption: Mass balance study workflow.

In Vitro Phosphorylation Assay
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This experiment compared the rate of conversion of Amiselimod to its active metabolite with
that of fingolimod.[3]

e Cell Lines: Human embryonic kidney (HEK293) cells and primary human cardiac myocytes
(HCMs) were used.[3]

e Procedure: Amiselimod or fingolimod was added to the cell cultures. The concentration of the
respective phosphorylated active metabolites in the cell supernatants was measured over
time (e.g., at 3, 6, and 12 hours).[3]

e Findings: The conversion of Amiselimod to Amiselimod-P was found to be slower than the
conversion of fingolimod to its active phosphate form.[3]

Pharmacokinetic/Pharmacodynamic (PK/PD) Study in
Healthy Subjects

This Phase 1 study evaluated the safety, tolerability, and PK/PD profiles of Amiselimod and
Amiselimod-P.[5][11]

o Study Design: A randomized, double-blind, multiple-dose, placebo-controlled, parallel-group
study with a nested crossover design was conducted in healthy adults.[5][6]

» Dosing Regimen: An upward titration of oral Amiselimod doses (ranging from 0.4 to 1.6 mg
once daily) was administered over a 28-day period to achieve steady-state concentrations.[5]
[11]

o PK/PD Parameters: Plasma concentrations of Amiselimod and Amiselimod-P were measured
to determine pharmacokinetic parameters (Cmax, Tmax, AUC). The pharmacodynamic effect
was assessed by monitoring changes in absolute lymphocyte counts (ALCSs).[5][6]

S1P1 Receptor Signaling and Mechanism of Action

The active metabolite, Amiselimod-P, acts as a potent and selective agonist at the S1P1
receptor on lymphocytes.[1][4]

e Receptor Binding: Amiselimod-P binds to S1P1 receptors.[1]
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e Receptor Internalization: This binding leads to the internalization and degradation of the
S1P1 receptor.[1]

e Lymphocyte Sequestration: The loss of S1P1 receptors on the lymphocyte surface prevents
them from responding to the S1P gradient that guides their egress from secondary lymphoid
organs (lymph nodes and spleen).[1]

o Therapeutic Effect: The resulting sequestration of lymphocytes in these organs leads to a
reduction in circulating lymphocytes and, consequently, a decrease in the infiltration of
pathogenic lymphocytes into inflamed tissues.[4]
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Caption: Amiselimod-P signaling pathway.

Conclusion

Amiselimod Hydrochloride is a prodrug that is metabolically activated via phosphorylation by
sphingosine kinases to its active metabolite, Amiselimod phosphate. This active form is a
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potent S1P1 receptor agonist that modulates lymphocyte trafficking, which is central to its
therapeutic effect in autoimmune diseases. The pharmacokinetic profile is characterized by a
slow conversion to the active metabolite and a long elimination half-life for both the parent drug
and its active form. Understanding the metabolic activation and pharmacokinetic properties of
Amiselimod is crucial for its continued development and clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist,
inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Cardiac effects of amiselimod compared with fingolimod and placebo: results of a
randomised, parallel-group, phase | study in healthy subjects - PMC [pmc.ncbi.nim.nih.gov]

¢ 3. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent
therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PMC
[pmc.ncbi.nlm.nih.gov]

* 4. Amiselimod (MT-1303), a novel sphingosine 1-phosphate receptor-1 functional antagonist,
inhibits progress of chronic colitis induced by transfer of CD4+CD45RBhigh T cells - PubMed
[pubmed.ncbi.nim.nih.gov]

¢ 5. P029 Pharmacokinetic/Pharmacodynamic Analysis of Amiselimod, a Selective
Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1
Study - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. P029 Pharmacokinetic/Pharmacodynamic Analysis of Amiselimod, a Selective
Sphingosine 1-Phosphate Receptor Modulator, in Healthy Subjects: Results From a Phase 1
Study - ProQuest [proquest.com]

e 7. tandfonline.com [tandfonline.com]

« 8. Absorption, disposition and metabolic pathway of amiselimod (MT-1303) in healthy
volunteers in a mass balance study - PubMed [pubmed.ncbi.nim.nih.gov]

9. tandfonline.com [tandfonline.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b605483?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894856/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5401982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5401982/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5221453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5221453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5221453/
https://pubmed.ncbi.nlm.nih.gov/31805144/
https://pubmed.ncbi.nlm.nih.gov/31805144/
https://pubmed.ncbi.nlm.nih.gov/31805144/
https://pubmed.ncbi.nlm.nih.gov/37461948/
https://pubmed.ncbi.nlm.nih.gov/37461948/
https://pubmed.ncbi.nlm.nih.gov/37461948/
https://www.proquest.com/openview/18bb33b2b4fbddc51e0b75d9d3ff70ae/1?pq-origsite=gscholar&cbl=2041977
https://www.proquest.com/openview/18bb33b2b4fbddc51e0b75d9d3ff70ae/1?pq-origsite=gscholar&cbl=2041977
https://www.proquest.com/openview/18bb33b2b4fbddc51e0b75d9d3ff70ae/1?pq-origsite=gscholar&cbl=2041977
https://www.tandfonline.com/doi/pdf/10.1080/00498254.2018.1525508
https://pubmed.ncbi.nlm.nih.gov/30231665/
https://pubmed.ncbi.nlm.nih.gov/30231665/
https://www.tandfonline.com/doi/full/10.1080/00498254.2018.1525508
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 10. Item - Absorption, disposition and metabolic pathway of amiselimod (MT-1303) in healthy
volunteers in a mass balance study - Taylor & Francis Group - Figshare [tandf.figshare.com]

e 11. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Formation of the Active Metabolite of Amiselimod
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605483#amiselimod-hydrochloride-active-metabolite-
formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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